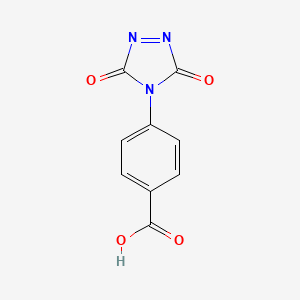
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- typically involves the reaction of benzoic acid derivatives with triazolidine compounds under specific conditions. One common method involves the use of 1,2,4-triazolidine-3,5-dione as a starting material, which reacts with benzoic acid derivatives in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Chemical Reactions Analysis
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolidine ring is replaced by other functional groups.
Scientific Research Applications
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- can be compared with other similar compounds, such as:
4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid: This compound has a similar structure but differs in the position of the triazolidine ring.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound contains a pyridine ring, which imparts different chemical properties and biological activities.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: This compound has a pyrrole ring instead of a triazolidine ring, leading to different reactivity and applications.
Biological Activity
Chemical Identity
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid, also known as Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-, has the following chemical properties:
- Molecular Formula : C9H7N3O4
- Molecular Weight : 221.17 g/mol
- CAS Number : 52203-73-3
This compound features a triazolidinone ring fused to a benzoic acid moiety, which is significant for its biological activity.
The biological activity of 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid is primarily attributed to its ability to interact with specific enzymes and proteins. The triazolidinone ring can inhibit certain enzyme activities, leading to various biological effects such as antimicrobial and anticancer activities .
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid exhibit notable antimicrobial properties. Specifically:
- Antibacterial Effects : Studies have shown that compounds similar to 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid possess activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, certain synthesized derivatives demonstrated comparable efficacy to established antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid | Staphylococcus aureus | Comparable to ampicillin |
| 4-(3-chloro-4-methoxybenzoic acid) | Escherichia coli | 50% efficacy compared to ampicillin |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. It appears to modulate protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical in cancer cell survival and proliferation .
Case Studies
A notable study evaluated various benzoic acid derivatives for their biological activities. The findings highlighted that:
- Compound Interaction : Certain compounds significantly enhanced cathepsins B and L activities in human fibroblasts.
- Cell Viability : At concentrations of 1 and 10 μg/mL, these compounds did not exhibit cytotoxicity while promoting proteasomal activity .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity at effective concentrations; however, further toxicological evaluations are necessary for clinical applications.
Properties
CAS No. |
52203-74-4 |
|---|---|
Molecular Formula |
C9H5N3O4 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H5N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,13,14) |
InChI Key |
IECXGDMYPIKURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















